molecular formula C15H14N2O5S B2482335 2-(4-(methylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide CAS No. 941930-88-7

2-(4-(methylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide

Cat. No. B2482335
CAS RN: 941930-88-7
M. Wt: 334.35
InChI Key: DTEBPQDXQSQNMW-UHFFFAOYSA-N
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Description

The compound is a subject of interest in the field of organic chemistry due to its unique structural features, including the presence of both methylsulfonyl and nitrophenyl groups attached to an acetamide backbone. These functional groups significantly influence the compound's chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from specific phenols or nitrophenol derivatives. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have been synthesized from amino-nitrophenols and ((4-methylbenzenesulfonyl)amino)acetyl chloride derivatives, showcasing a method that might be adapted for the target compound (Romero & Margarita, 2008).

Molecular Structure Analysis

Crystallography studies on similar structures, such as various N-phenyl-2,2,2-trichloroacetamides, have revealed that these molecules tend to have planar orientations for the phenyl rings and acetamide groups, suggesting minimal π-bonding strain. This characteristic might also apply to the structure of 2-(4-(methylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide, indicating a stable, planar configuration that could influence its reactivity and interactions (Dou et al., 1997).

Chemical Reactions and Properties

Compounds with similar structures engage in a variety of chemical reactions, including hydrogen bonding and interactions with protophilic solvents. These reactions are pivotal in understanding the chemical properties and reactivity of the compound, where hydrogen bonding can play a critical role in its solubility and interaction with biological molecules (Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties of similar acetamide compounds have been extensively studied, revealing insights into their melting points, solubility, and crystalline structures. These properties are influenced by the presence of substituent groups and their spatial arrangement, affecting the compound's phase behavior and stability (Gowda et al., 2007).

Chemical Properties Analysis

Analyzing the chemical properties of acetamide derivatives involves examining their reactivity towards various reagents, stability under different conditions, and potential for forming bonds or interactions with other molecules. The specific functional groups present in 2-(4-(methylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide would influence its acidity, basicity, and nucleophilicity, playing a crucial role in its applications in synthesis and material science (Ishmaeva et al., 2015).

Scientific Research Applications

Degradation and Environmental Impact

  • Advanced Oxidation Processes (AOPs) : AOPs have been utilized to treat acetaminophen in water, highlighting the degradation pathways, by-products, and their biotoxicity. This research provides a framework for understanding how similar compounds might behave in environmental contexts and the potential impacts on ecosystems (Qutob et al., 2022).

Toxicology and Biological Effects

  • Biological Effects of Acetamide and Formamide Derivatives : The study reviews the toxicology of acetamide and its derivatives, crucial for comprehending the biological impacts of related compounds, potentially including "2-(4-(methylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide" (Kennedy, 2001).

Mechanisms of Action and Toxicity

  • Hepatotoxicity and Liver Injury : Studies on acetaminophen-induced liver injury provide insights into the molecular pathogenesis, including hepatocyte necrosis, sterile inflammation, and regeneration. These findings may inform safety and therapeutic potential assessments for related compounds (Cai et al., 2022).

Environmental Protection and Removal Strategies

  • Adsorptive Elimination from Water : Research on the removal of acetaminophen from water through adsorption techniques underscores the importance of addressing pharmaceutical pollutants. This knowledge is applicable to mitigating environmental contamination by related pharmaceutical compounds (Igwegbe et al., 2021).

Synthetic Pathways and Chemical Analysis

  • Synthesis of Related Compounds : While direct synthesis methods for "2-(4-(methylsulfonyl)phenyl)-N-(3-nitrophenyl)acetamide" were not found, research on the synthesis of related compounds, such as fluoro-bromobiphenyls, offers valuable insights into potential synthetic routes and challenges in pharmaceutical chemistry (Qiu et al., 2009).

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-23(21,22)14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(10-12)17(19)20/h2-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEBPQDXQSQNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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